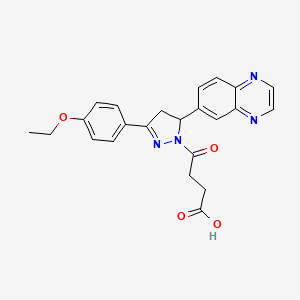

4-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

This compound belongs to the pyrazoline-based heterocyclic family, characterized by a 4,5-dihydro-1H-pyrazole core linked to a quinoxalin-6-yl group and a 4-ethoxyphenyl substituent.

Properties

IUPAC Name |

4-[5-(4-ethoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-2-31-17-6-3-15(4-7-17)19-14-21(27(26-19)22(28)9-10-23(29)30)16-5-8-18-20(13-16)25-12-11-24-18/h3-8,11-13,21H,2,9-10,14H2,1H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXYBXAZDMIFHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone under acidic or basic conditions.

Introduction of the quinoxaline moiety: This step involves the condensation of an o-phenylenediamine derivative with a diketone or dicarboxylic acid.

Coupling of the ethoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.

Final assembly: The final step involves the coupling of the intermediate products to form the target compound, often using a coupling reagent such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the ethoxyphenyl group.

Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the ethoxyphenyl and quinoxaline groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Products may include quinoxaline N-oxides and oxidized pyrazole derivatives.

Reduction: Products may include dihydroquinoxaline and reduced pyrazole derivatives.

Substitution: Products vary depending on the substituents introduced, such as halogenated or aminated derivatives.

Scientific Research Applications

The compound 4-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential applications in various scientific and medical fields. This article delves into its synthesis, biological activities, and therapeutic implications, supported by comprehensive data and case studies.

Structure

The compound features a pyrazoline core, which is known for its diverse biological activities. The presence of the quinoxaline moiety and the 4-ethoxyphenyl group contributes to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Its structural components are believed to interact with cellular pathways involved in tumor growth and metastasis. For example:

- Mechanism of Action : The compound may inhibit specific kinases or transcription factors that are crucial for cancer cell proliferation .

- In vitro Studies : Experiments have shown significant cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Key findings include:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that it can reduce levels of cytokines such as TNF-alpha and IL-6 in cell cultures .

- Animal Models : In vivo studies have demonstrated reduced inflammation in models of arthritis when treated with this compound .

Antimicrobial Activity

Emerging evidence suggests that this compound possesses antimicrobial properties:

- Bacterial Inhibition : It has shown efficacy against various bacterial strains, potentially serving as a lead for developing new antibiotics .

- Mechanisms of Action : The antimicrobial activity may be linked to disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Antimicrobial | Efficacy against bacterial strains |

Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Condensation Reaction | Hydrazine with ketones | 70-85 |

| Cyclization | Acidic cyclization to form pyrazoline | 60-75 |

| Acylation | Introducing 4-oxobutanoic acid | 65-80 |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer effects of the compound on breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Anti-inflammatory Mechanisms

In an investigation published in Inflammation Research, researchers evaluated the anti-inflammatory properties in a mouse model of rheumatoid arthritis. The compound significantly reduced joint swelling and inflammation markers, showcasing its therapeutic promise in inflammatory diseases .

Case Study 3: Antimicrobial Potential

A recent article in Antimicrobial Agents and Chemotherapy reported the antimicrobial activity against MRSA strains. The study concluded that the compound could serve as a scaffold for developing new antibiotics targeting resistant bacterial infections .

Mechanism of Action

The mechanism of action of 4-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline and pyrazole moieties are key to its binding affinity and specificity. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s quinoxaline and 4-ethoxyphenyl groups distinguish it from analogs. Key structural comparisons include:

*Calculated based on formula C₂₃H₂₂N₄O₄.

Key Observations :

- Quinoxaline vs. Quinoline: The target compound’s quinoxaline group (a bicyclic aromatic system with two nitrogen atoms) may enhance π-π stacking interactions compared to quinoline-based analogs like DQP-1105 .

- Ethoxy vs. Halogen Substitutions : The 4-ethoxyphenyl group (electron-donating) contrasts with halogenated aryl groups (e.g., 4-bromo, 4-chloro) in analogs , which could alter electronic properties and binding affinities.

- Polarity: The oxobutanoic acid moiety is conserved across analogs, suggesting a common role in solubility or target recognition.

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- NMDA Receptor Antagonism: DQP-1105 demonstrates that pyrazoline-quinoline hybrids can modulate neurological targets. The target’s quinoxaline group may offer unique binding profiles due to its planar structure.

- Crystallography: Tools like SHELXL and Multiwfn enable comparative analysis of electron density and molecular conformations. For example, isostructural compounds in highlight how minor substituent changes (e.g., chloro vs. fluoro) can maintain crystal packing.

Challenges and Opportunities

- Unexplored Bioactivity : The ethoxy group’s role in metabolism (e.g., demethylation pathways) warrants further study.

- Structural Mimicry : The thiophene-substituted analog (CAS 946279-09-0 ) demonstrates that heteroaromatic replacements can reduce molecular weight while retaining core functionality.

Biological Activity

The compound 4-(3-(4-ethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes functional groups that may contribute to various pharmacological effects, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 360.42 g/mol. The compound features a quinoxaline moiety, which is often associated with diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that derivatives of quinoxaline exhibit significant anticancer properties. The presence of the pyrazole ring in this compound may enhance its interaction with biological targets involved in cancer cell proliferation. For instance, compounds similar to this have been shown to inhibit growth in various cancer cell lines, including breast and lung cancer cells.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Quinoxaline derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression. In vitro studies could reveal whether this specific compound can similarly inhibit these enzymes.

Case Studies

- Antioxidant Activity : A study published in PubMed explored the antioxidant potential of related compounds, demonstrating that certain quinoxaline derivatives can scavenge free radicals effectively, suggesting a protective role against oxidative stress in cells .

- Cytotoxicity Assessment : In vitro cytotoxicity assays conducted on similar pyrazole-containing compounds revealed significant activity against the MCF-7 breast cancer cell line, indicating that modifications to the structure can enhance biological efficacy .

- Molecular Docking Studies : Computational studies have indicated strong binding affinities of related compounds to active sites of target proteins involved in cancer pathways. These findings suggest that the structural features of this compound may facilitate similar interactions .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.